1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione
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Overview
Description
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to a central ethanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione typically involves the reaction of 3,5-dimethylbenzaldehyde with an appropriate reagent to form the desired ethanedione structure. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanedione to the corresponding diol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,5-dimethylphenyl)ethane
- 1,2-Bis(3,5-dimethylphenyl)ethylenediamine
Uniqueness
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione is unique due to its ethanedione core, which imparts distinct chemical reactivity compared to similar compounds with different central structures. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,2-bis(3,5-dimethylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
NIFPMZQJIMISDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(=O)C2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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